
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) is a chemical compound with a unique structure that includes a formamide group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) typically involves the reaction of formamide with a pyrimidine derivative. The reaction conditions may vary, but common methods include:
Condensation Reactions: These reactions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Solvent Use: Solvents such as ethanol or methanol may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as crystallization or chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The formamide group or the pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.
Substitution Reagents: Halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Gene Expression: The compound could influence gene expression, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) can be compared with other similar compounds, such as:
Formamide Derivatives: Compounds with different substituents on the formamide group.
Pyrimidine Derivatives: Compounds with various modifications on the pyrimidine ring.
Uniqueness
The uniqueness of Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Conclusion
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C5H3N3O2 |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
N-(2-oxopyrimidin-5-ylidene)formamide |
InChI |
InChI=1S/C5H3N3O2/c9-3-8-4-1-6-5(10)7-2-4/h1-3H |
Clé InChI |
DECGXMRHJJUTNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N=CC1=NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



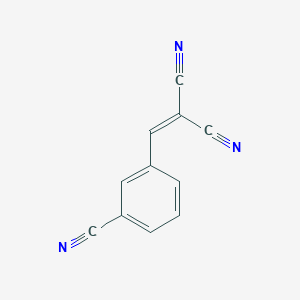
![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
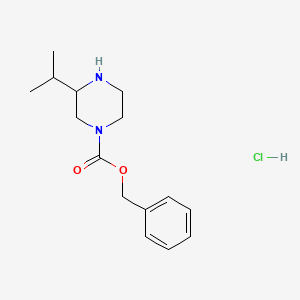
![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)

![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
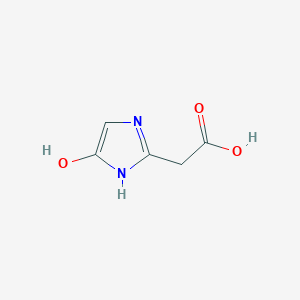
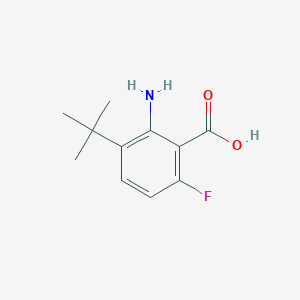
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)

![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
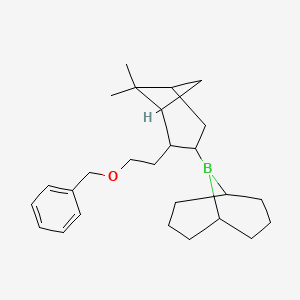
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
